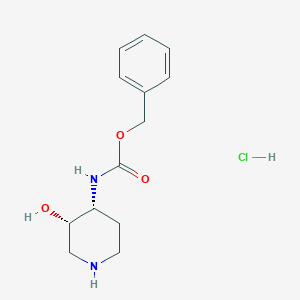![molecular formula C12H10ClN3O2S B15051311 [5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)
[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine is an organic compound that features a complex structure with both chloro and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine typically involves multiple steps. One common method starts with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene. This intermediate is then subjected to high-pressure amination using liquid ammonia to yield 5-chloro-2-nitroaniline . The final step involves the reaction of 5-chloro-2-nitroaniline with 2-nitrophenylsulfanyl chloride under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of {5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and sulfanyl groups also contribute to its reactivity and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-nitroaniline: Shares the chloro and nitro functional groups but lacks the sulfanyl and hydrazine moieties.
2-nitrophenylsulfanyl chloride: Contains the nitrophenyl and sulfanyl groups but lacks the chloro and hydrazine functionalities.
Uniqueness
{5-chloro-2-[(2-nitrophenyl)sulfanyl]phenyl}hydrazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H10ClN3O2S |
|---|---|
Molekulargewicht |
295.75 g/mol |
IUPAC-Name |
[5-chloro-2-(2-nitrophenyl)sulfanylphenyl]hydrazine |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-5-6-11(9(7-8)15-14)19-12-4-2-1-3-10(12)16(17)18/h1-7,15H,14H2 |
InChI-Schlüssel |
LFUWJQLLEZNJJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C=C(C=C2)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)

![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
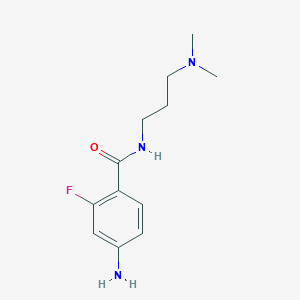
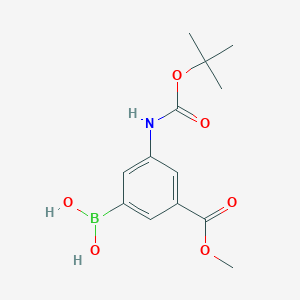
![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)

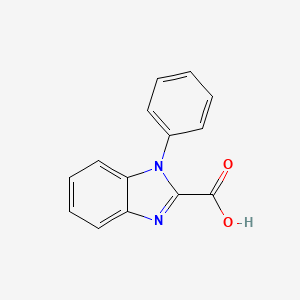
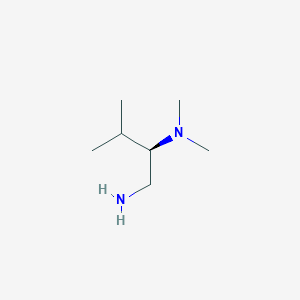

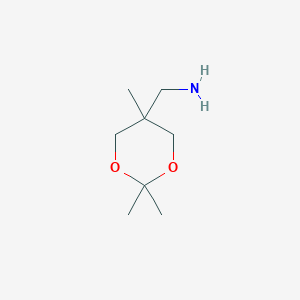

![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
